molecular formula C18H23ClN2OS B2718766 3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride CAS No. 1351658-95-1

3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride

Cat. No.: B2718766
CAS No.: 1351658-95-1
M. Wt: 350.91
InChI Key: JQEIGYUGBMXTEY-UHFFFAOYSA-N
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Description

3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a phenyl group, a thiophen-3-ylmethyl group, and a piperazin-1-yl group attached to a propan-1-one backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of piperazine with thiophen-3-ylmethyl chloride under basic conditions to form 4-(thiophen-3-ylmethyl)piperazine.

    Addition of the Phenyl Group: The next step involves the reaction of the resulting piperazine derivative with phenylacetic acid or its derivatives in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired product.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine or thiophene moieties can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride involves its interaction with specific molecular targets and pathways. The piperazine moiety is known to interact with neurotransmitter receptors, while the thiophene group may contribute to its binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride
  • 3-(4-(1H-Indol-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride
  • 1-(3,4-dihydroxy-5-nitrophenyl)-3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propan-1-one

Uniqueness

3-Phenyl-1-(4-(thiophen-3-ylmethyl)piperazin-1-yl)propan-1-one hydrochloride is unique due to the presence of the thiophen-3-ylmethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to other similar compounds.

Properties

IUPAC Name

3-phenyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS.ClH/c21-18(7-6-16-4-2-1-3-5-16)20-11-9-19(10-12-20)14-17-8-13-22-15-17;/h1-5,8,13,15H,6-7,9-12,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQEIGYUGBMXTEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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